N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a bis(2,3-dimethylphenyl) substitution pattern. The molecule comprises an imidazole ring linked via a sulfanyl group to an acetamide backbone, with both aromatic rings substituted with methyl groups at the 2- and 3-positions.
The compound’s stereochemistry is achiral, reducing complexities in synthesis and purification .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-7-5-9-18(16(14)3)23-20(25)13-26-21-22-11-12-24(21)19-10-6-8-15(2)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURCCKRQBVLODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the Sulfanyl Group: This step involves the reaction of the imidazole derivative with a thiol compound under basic conditions.
Attachment of Dimethylphenyl Groups: The final step involves the alkylation of the imidazole-sulfanyl intermediate with 2,3-dimethylphenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can undergo reduction under specific conditions to form imidazolines.
Substitution: The dimethylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Halogenated dimethylphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
1.1 Anticancer Activity
Recent studies have identified N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide as a potential anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study screened a library of compounds and highlighted this compound's ability to inhibit tumor growth in multicellular spheroids, indicating its potential as a lead compound for further development in cancer therapy .
1.2 Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in pathological processes. Research has shown that it can inhibit lysosomal phospholipase A2 (PLA2), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . This inhibition suggests that the compound may be useful in studying drug toxicity mechanisms and developing safer therapeutic agents.
Biochemical Applications
2.1 Mechanistic Studies
This compound serves as a valuable tool in biochemical research for elucidating molecular mechanisms of action. Its structure allows researchers to explore interactions with biological targets at the molecular level. For instance, studies utilizing this compound can provide insights into how modifications to the imidazole ring affect biological activity and selectivity .
2.2 Structure-Activity Relationship (SAR) Studies
The compound's unique structural features make it an excellent candidate for SAR studies. By systematically modifying different parts of the molecule, researchers can identify which structural elements contribute most significantly to its biological activity. This approach not only aids in understanding the pharmacophore but also facilitates the design of more potent derivatives .
Summary of Findings
The following table summarizes key research findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The dimethylphenyl groups can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
2-{[1-(2,3-Dimethylphenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(Naphthalen-1-yl)Acetamide
This analogue replaces the N-(2,3-dimethylphenyl) group with a naphthalen-1-yl moiety. The naphthalene system increases molecular weight (387.5 → 414.5 g/mol) and logP (4.84 → 5.2 estimated), enhancing lipophilicity but further reducing water solubility. The extended aromatic system may improve π-π stacking interactions in biological targets, though steric hindrance could limit binding efficiency .
N-Substituted 2-Arylacetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide)
These compounds feature dichlorophenyl and pyrazolone substituents. The dihedral angles between aromatic rings (54.8°–77.5°) influence conformational flexibility and intermolecular interactions. For example, tighter angles (~55°) in molecule A () enhance hydrogen bonding (N–H⋯O), critical for dimer formation and stability .
Functional Group Variations and Bioactivity
Benzimidazole Derivatives (e.g., 3-(2-(1H-Benzo[d]Imidazol-2-ylthio)Acetamido)-N-(2,4-Dinitrophenyl)Benzamide)
Benzimidazole cores exhibit broad-spectrum antimicrobial activity. The dinitrophenyl group in compound W1 introduces strong electron-withdrawing effects, enhancing electrophilic character and reactivity toward microbial enzymes . However, the target compound’s imidazole-sulfanyl group may offer superior metabolic stability compared to benzimidazole-thioether linkages, which are prone to oxidative degradation.
Thiazole-Containing Analogues (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide)
Thiazole rings contribute to hydrogen-bonding networks (N–H⋯N) that stabilize crystal packing and enhance ligand-receptor interactions. The dichlorophenyl-thiazole dihedral angle (79.7°) in this compound creates a twisted conformation, optimizing steric fit in hydrophobic binding pockets . The target compound’s imidazole ring, with its planar geometry and methyl substituents, may instead favor interactions with flat enzymatic active sites (e.g., cytochrome P450).
Physicochemical and Pharmacokinetic Profiles
*Estimated values based on structural similarity.
The target compound’s logP (4.84) exceeds that of pesticidal chloroacetamides (e.g., alachlor, logP 3.1), indicating stronger membrane permeability but higher risk of off-target toxicity . Its low solubility (logSw -5.04) may necessitate formulation enhancements (e.g., nanocrystallization) compared to more soluble analogues like 2-(2,6-dichlorophenyl)-N-thiazolylacetamide (logSw -3.5) .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This compound features an imidazole ring, aromatic groups, and a sulfanyl linkage, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 306.41 g/mol |
| LogP (octanol-water partition) | 3.5 |
| Polar Surface Area | 56.5 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antiviral Activity
Research indicates that compounds with imidazole structures exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses, including hepatitis C and influenza viruses. The specific compound may also demonstrate antiviral activity through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.
Anticancer Potential
Studies have suggested that imidazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular targets may lead to the inhibition of tumor growth. For example, compounds with similar structural features have been reported to inhibit cell proliferation in various cancer cell lines.
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Interaction : It might bind to specific receptors on the surface of cells, altering signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignancies.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that derivatives of imidazole showed significant antiviral activity against the hepatitis C virus, with IC50 values in the low micromolar range. This suggests that this compound could possess similar properties due to its structural similarities .
- Anticancer Activity : In vitro studies on imidazole derivatives indicated a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis and inhibited cell migration .
- Mechanistic Insights : Research has shown that imidazole-containing compounds can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Q & A
Basic: What are the standard synthetic routes for N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
Answer:
The synthesis typically involves multi-step protocols:
Imidazole ring formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions .
Sulfanyl linkage introduction : Reaction of imidazole intermediates with thiol-containing reagents .
Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HCl) or nucleophilic substitution .
Purification : Column chromatography or recrystallization to isolate the final product .
Key challenges include moderate yields (~40–60%) and steric hindrance from dimethylphenyl groups, requiring optimized reaction times and temperatures .
Basic: How is structural validation performed for this compound?
Answer:
Structural confirmation employs:
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves molecular geometry and hydrogen bonding patterns .
- NMR spectroscopy : H and C NMR verify substituent positions and purity (e.g., aromatic proton splitting patterns) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways .
Crystallographic data should be validated using tools like PLATON to check for twinning or disorder .
Advanced: How can synthetic routes be optimized for improved yield and scalability?
Answer:
Optimization strategies include:
- Catalyst screening : Palladium or copper catalysts for efficient cross-coupling reactions .
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for industrial-scale production .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- High-throughput experimentation : Automated platforms screen reaction conditions (temperature, stoichiometry) to maximize yield .
Advanced: What methodologies are used to evaluate its biological activity in preclinical studies?
Answer:
- In vitro assays :
- Target engagement : Fluorescence polarization assays assess binding to enzymes (e.g., kinases) .
- Mechanistic studies : Western blotting or qPCR evaluates downstream signaling pathways .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR strategies include:
Substituent variation :
- Modify dimethylphenyl groups to fluorophenyl or methoxyphenyl to assess electronic effects .
- Replace sulfanyl with sulfonyl groups to study steric/electronic impacts .
Bioisosteric replacement : Substitute imidazole with oxadiazole or triazole rings to enhance metabolic stability .
Pharmacophore mapping : Computational tools (e.g., Schrödinger) identify critical binding motifs .
In vivo validation : Test analogs in rodent models for pharmacokinetics and efficacy .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Resolve discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., MCF-7 for cancer) and incubation times .
- Control for purity : HPLC (>95% purity) ensures activity is not confounded by impurities .
- Replicate conditions : Validate results across multiple labs to rule out technical variability .
- Meta-analysis : Compare IC trends with structurally related compounds (e.g., N-methoxyphenyl analogs) .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular docking : Predict binding modes with targets (e.g., COX-2 or EGFR) using AutoDock Vina .
- QSAR modeling : Relate substituent properties (logP, polar surface area) to activity .
- MD simulations : Analyze conformational stability in biological membranes (GROMACS/NAMD) .
- ADMET prediction : SwissADME estimates bioavailability and toxicity risks .
Advanced: How is metabolic stability assessed during preclinical development?
Answer:
- Liver microsomal assays : Incubate with rat/human microsomes to measure half-life (t) and identify metabolites via LC-MS .
- CYP450 inhibition screening : Fluorescent probes assess interactions with cytochrome P450 enzymes .
- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
